molecular formula C17H15NOS2 B2608281 2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797894-77-9

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2608281
CAS No.: 1797894-77-9
M. Wt: 313.43
InChI Key: BTJDESRARZGVAI-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a bifunctional acetamide derivative featuring dual thiophene substituents: one at the 2-position of the acetamide backbone and another at the 3-position of the benzyl group. This compound belongs to a class of molecules designed to exploit the electronic and steric properties of thiophene rings, which are known to enhance binding affinity in biological systems and improve pharmacokinetic profiles . The benzyl-thiophene scaffold provides a rigid aromatic framework, while the acetamide linker facilitates hydrogen bonding, a critical feature for interactions with enzymatic or receptor targets.

Properties

IUPAC Name

2-thiophen-2-yl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c19-17(10-15-5-3-8-21-15)18-11-13-4-1-2-6-16(13)14-7-9-20-12-14/h1-9,12H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDESRARZGVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting 2-bromoacetophenone with thiophene-2-carboxamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Halogenated, nitrated thiophenes

Scientific Research Applications

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Thiophene Rings

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Replaces the benzyl-thiophene group with a cyano-substituted thiophene.
  • N-(2-(sec-butoxy)-5-chlorobenzyl)-...-2-(thiophen-3-yl)acetamide () : Incorporates a 5-chloro and sec-butoxy group on the benzyl ring. The chloro group introduces electron-withdrawing effects, while the bulky sec-butoxy group may sterically hinder interactions with flat binding pockets, unlike the unsubstituted thiophene in the target compound .

Heterocycle Variations

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Replaces the benzyl-thiophene with a dichlorophenyl-thiazole system.

Key Advantages and Limitations

  • Advantages of Target Compound: Dual thiophene groups provide conformational rigidity and enhanced π-π stacking. Unsubstituted benzyl-thiophene allows for easier functionalization compared to chlorinated or cyano-substituted analogs .
  • Limitations: High lipophilicity may limit aqueous solubility, necessitating formulation optimization. Lack of polar groups (e.g., sulfonamide or amino) reduces hydrogen-bonding capacity relative to and derivatives .

Biological Activity

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. Its synthesis involves the combination of thiophene moieties with an acetamide backbone, which is known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-thiophen-2-yl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide. Its molecular formula is C17H15NOS2C_{17}H_{15}NOS_2, and it features two thiophene rings that contribute to its electronic properties and reactivity.

PropertyValue
Molecular FormulaC₁₇H₁₅NOS₂
Molecular Weight305.43 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antioxidant Activity

Research has demonstrated that this compound exhibits moderate antioxidant activity. The ABTS assay indicated that the compound can effectively scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems .

Antimicrobial Activity

The compound has shown significant antimicrobial effects against various strains of bacteria and fungi. In vitro studies utilizing the microdilution method revealed its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as yeasts including Candida glabrata and Candida krusei .

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida glabrata16 µg/mL
Candida krusei32 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it can reduce the viability of cancer cell lines, particularly A549 (lung cancer) cells. The compound’s mechanism may involve the induction of apoptosis and modulation of cell cycle progression .

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (µM)
A549 (lung cancer)25
HeLa (cervical cancer)30
MCF-7 (breast cancer)28

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiophene rings facilitate π-π interactions and hydrogen bonding, enhancing binding affinity with enzymes or receptors involved in oxidative stress responses or cell proliferation pathways .

Case Studies

  • Antioxidant Efficacy : A study conducted by researchers demonstrated that the compound significantly reduced oxidative stress markers in cellular models, suggesting its potential use as a therapeutic agent for diseases linked to oxidative damage .
  • Antimicrobial Testing : In a comparative study, the compound was tested against standard antibiotics, showing superior activity against certain resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Cancer Cell Viability : A recent investigation into the compound's effects on A549 cells revealed that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

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